5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide is a chemical compound with the molecular formula C22H17ClN4O2.
Preparation Methods
The synthesis of 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide typically involves the reaction of 4-(4-chlorophenyl)phthalazin-1-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit VEGFR-2, making it a candidate for anti-cancer therapies.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide involves the inhibition of VEGFR-2. By binding to the active site of VEGFR-2, it prevents the receptor from interacting with its natural ligand, vascular endothelial growth factor (VEGF). This inhibition disrupts the signaling pathways that promote angiogenesis, thereby inhibiting the growth of new blood vessels that supply nutrients to tumors .
Comparison with Similar Compounds
Similar compounds to 5-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-2-methoxybenzamide include other phthalazine derivatives that also target VEGFR-2. These compounds may have different substituents on the phthalazine ring or other parts of the molecule, which can affect their potency and selectivity. Some examples include:
- 4-(4-Chlorophenyl)-1-phthalazinamine
- 2-Methoxy-N-(4-(4-chlorophenyl)phthalazin-1-yl)benzamide
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, enhancing its binding affinity and selectivity for VEGFR-2 .
Properties
IUPAC Name |
5-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-29-19-11-10-15(12-18(19)21(24)28)25-22-17-5-3-2-4-16(17)20(26-27-22)13-6-8-14(23)9-7-13/h2-12H,1H3,(H2,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPSNHVBQCGDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.